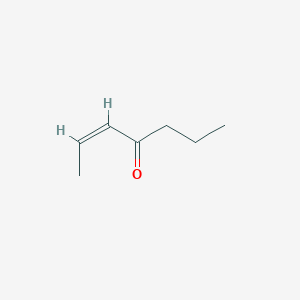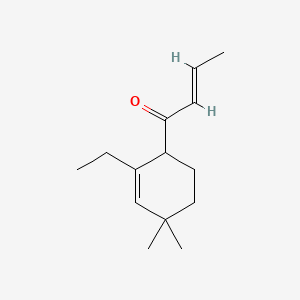
2-Hepten-4-one, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hepten-4-one, (2Z)-, also known as (Z)-hept-2-en-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hepten-4-one, (2Z)-, can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z)-isomer .
Industrial Production Methods
In industrial settings, 2-Hepten-4-one, (2Z)-, can be produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hepten-4-one, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Hepten-4-one, (2Z)-, can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Heptanoic acid, 2-heptanone
Reduction: 2-heptanol, heptane
Substitution: Various substituted enones and alcohols
Applications De Recherche Scientifique
2-Hepten-4-one, (2Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Hepten-4-one, (2Z)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It has been shown to modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparaison Avec Des Composés Similaires
2-Hepten-4-one, (2Z)-, can be compared with other similar compounds, such as:
2-Hepten-4-one, (E)-: The (E)-isomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
2-Octen-4-one: A homologous compound with an additional carbon atom, exhibiting similar reactivity but different physical properties.
2-Heptanone: A saturated analog with no double bond, showing different reactivity and applications.
The uniqueness of 2-Hepten-4-one, (2Z)-, lies in its specific isomeric form, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
38397-37-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(Z)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clé InChI |
TXVAOITYBBWKMG-HYXAFXHYSA-N |
SMILES isomérique |
CCCC(=O)/C=C\C |
SMILES canonique |
CCCC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















